Cas no 198215-62-2 (S-Hydroxy Topiramate)

S-Hydroxy Topiramate 化学的及び物理的性質
名前と識別子
-
- 9-Hydroxy Topiramate
- S-Hydroxy Topiramate
- 4,5-O-[(1S)-2-Hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)-b-D-fructopyranose 1-Sulfamate
- 4,5-O-[(1S)-2-Hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)--D-fructopyranose 1-Sulfamate
- [(1R,2S,6S,9R,11R)-11-(hydroxymethyl)-4,4,11-trimethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate
- beta-D-Fructopyranose, 4,5-O-[(1S)-2-hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)-, 1-sulfamate
- 9-Hydroxytopiramate
- AKOS030241709
- [(3aS,5aR,7R,8aR,8bS)-7-(hydroxymethyl)-2,2,7-trimethyl-5,5a,8a,8b-tetrahydrodi[1,3]dioxolo[4,5-a:5/',3/'-d]pyran-3a-yl]methyl sulfamate
- 4,5-O-[(1R)-2-Hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)-?-D-fructopyranose 1-Sulfamate; 10-Hydroxy Topiramate
- 198215-62-2
- [(3aS,5aR,7R,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate
- J-012808
- 4,5-O-[(1R)-2-Hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)-B-D-Fructopyranose 1-Sulfamate
- ((3AS,5aR,7R,8aR,8bS)-7-(hydroxymethyl)-2,2,7-trimethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-3a-yl)methyl sulfamate
- DTXSID50652614
-
- インチ: InChI=1S/C12H21NO9S/c1-10(2)21-9-8-7(19-11(3,5-14)20-8)4-17-12(9,22-10)6-18-23(13,15)16/h7-9,14H,4-6H2,1-3H3,(H2,13,15,16)/t7-,8-,9+,11-,12+/m1/s1
- InChIKey: RWNDWLAEFHRSEG-VZSYODPGSA-N
- ほほえんだ: CC1(OC2C3C(COC2(O1)COS(=O)(=O)N)OC(O3)(C)CO)C
計算された属性
- せいみつぶんしりょう: 355.09370242g/mol
- どういたいしつりょう: 355.09370242g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 10
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 576
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -1.9
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 144Ų
じっけんとくせい
- ゆうかいてん: 110-112°C
- 屈折率: 1.513
- PSA: 144.15000
- LogP: 0.35810
S-Hydroxy Topiramate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H969950-10mg |
S-Hydroxy Topiramate |
198215-62-2 | 10mg |
$2411.00 | 2023-05-18 | ||
TRC | H969950-5mg |
S-Hydroxy Topiramate |
198215-62-2 | 5mg |
$1430.00 | 2023-05-18 | ||
TRC | H969950-1mg |
S-Hydroxy Topiramate |
198215-62-2 | 1mg |
$ 310.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-212816-1 mg |
S-Hydroxy Topiramate, |
198215-62-2 | 1mg |
¥3,121.00 | 2023-07-11 | ||
A2B Chem LLC | AB07858-1mg |
β-D-Fructopyranose, 4,5-O-[(1S)-2-hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)-, 1-sulfamate |
198215-62-2 | 1mg |
$422.00 | 2024-04-20 | ||
TRC | H969950-2mg |
S-Hydroxy Topiramate |
198215-62-2 | 2mg |
$592.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-212816-1mg |
S-Hydroxy Topiramate, |
198215-62-2 | 1mg |
¥3121.00 | 2023-09-05 |
S-Hydroxy Topiramate 関連文献
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
9. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
S-Hydroxy Topiramateに関する追加情報
S-Hydroxy Topiramate and Its Significance in Modern Medicinal Chemistry
S-Hydroxy Topiramate, with the CAS number 198215-62-2, is a compound of significant interest in the field of medicinal chemistry. This derivative of topiramate has garnered attention due to its unique pharmacological properties and potential therapeutic applications. As a member of the sulfonamide class, it exhibits a distinct mechanism of action that sets it apart from its parent compound, making it a subject of extensive research and development.
The structure of S-Hydroxy Topiramate incorporates a hydroxyl group, which influences its chemical reactivity and biological interactions. This modification imparts additional pharmacological characteristics, including enhanced solubility and altered binding affinities to biological targets. These properties make it a promising candidate for various therapeutic interventions, particularly in the treatment of neurological disorders.
In recent years, there has been growing interest in the development of new anticonvulsant agents. S-Hydroxy Topiramate has been studied for its potential to reduce seizure frequency and severity in patients with epilepsy. Preclinical studies have demonstrated its efficacy in animal models, suggesting that it may offer a novel approach to managing refractory epilepsy. The compound's ability to modulate neurotransmitter systems, such as GABA and glutamate, contributes to its anticonvulsant effects.
Beyond its anticonvulsant properties, S-Hydroxy Topiramate has also shown promise in the treatment of migraine headaches. Research indicates that it may help prevent migraines by affecting certain ion channels in the brain. This mechanism is distinct from traditional migraine medications, offering a new therapeutic strategy for patients who do not respond well to existing treatments.
The synthesis of S-Hydroxy Topiramate is a complex process that requires precise control over reaction conditions and purification steps. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. The development of efficient synthetic routes is crucial for large-scale production and commercialization.
One of the key challenges in the development of S-Hydroxy Topiramate is its potential side effects. Common adverse effects include dizziness, nausea, and weight loss. However, ongoing research aims to mitigate these side effects through structural modifications and dosing adjustments. Clinical trials are being conducted to evaluate the long-term safety and efficacy of this compound in human populations.
The pharmacokinetic profile of S-Hydroxy Topiramate is another area of active investigation. Understanding how the body metabolizes and eliminates this compound is essential for optimizing dosing regimens and minimizing drug interactions. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in characterizing its metabolic pathways.
In conclusion, S-Hydroxy Topiramate represents a significant advancement in the field of medicinal chemistry. Its unique pharmacological properties make it a promising therapeutic agent for various neurological disorders. Ongoing research continues to uncover new insights into its mechanism of action and potential applications. As our understanding of this compound grows, so too does its potential to improve patient outcomes worldwide.
198215-62-2 (S-Hydroxy Topiramate) 関連製品
- 198215-60-0(R-Hydroxy Topiramate)
- 106881-41-8(4,5-Desisopropylidene Topiramate)
- 106881-42-9(β-D-Fructopyranose 1-Sulfamate)
- 97240-79-4(Topiramate)
- 851957-35-2(2,3-Desisopropylidene Topiramate)
- 2228137-57-1(tert-butyl 3-methyl-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate)
- 941885-81-0(N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3,5-dimethylbenzamide)
- 731811-62-4(trans-2-(2-pyridyl)cyclopropanecarboxylic acid)
- 1607590-84-0(tert-Butyl N-(3-formylcyclohexyl)carbamate)
- 886-65-7(1,4-Diphenyl-1,3-butadiene)



